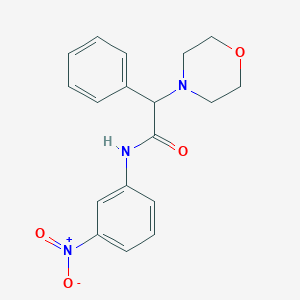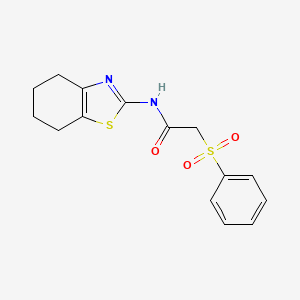![molecular formula C19H17NO4 B4393905 ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate](/img/structure/B4393905.png)
ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate
Vue d'ensemble
Description
Ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate, also known as EIBE, is a synthetic compound that has shown potential as a research tool in the field of neuroscience. EIBE is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. Inhibition of VMAT2 by EIBE leads to a depletion of these neurotransmitters, which can be useful in studying their roles in various physiological and pathological processes.
Mécanisme D'action
Ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate acts as a selective inhibitor of VMAT2, which is responsible for the transport of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. Inhibition of VMAT2 by ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate leads to a depletion of these neurotransmitters, which can be useful in studying their roles in various physiological and pathological processes.
Biochemical and Physiological Effects
The depletion of neurotransmitters caused by ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate can have various biochemical and physiological effects. For example, dopamine depletion can lead to motor deficits, while serotonin depletion can affect mood and anxiety. Norepinephrine depletion can affect arousal and attention.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate in lab experiments has several advantages. It allows for the selective depletion of specific neurotransmitters, which can be useful in studying their roles in various physiological and pathological processes. However, there are also limitations to the use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate. It can be toxic to cells at high concentrations, and its effects may not be specific to VMAT2 inhibition.
Orientations Futures
There are several future directions for the use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate in research. One direction is the investigation of the roles of specific neurotransmitters in various neurological and psychiatric disorders. Another direction is the development of more selective VMAT2 inhibitors that can be used to study the functions of specific monoamine systems. Additionally, the use of ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate in combination with other research tools, such as optogenetics and chemogenetics, may provide new insights into the roles of neurotransmitters in behavior and cognition.
Applications De Recherche Scientifique
Ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate has been used in several studies to investigate the roles of dopamine, serotonin, and norepinephrine in various physiological and pathological processes. For example, ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate has been used to study the effects of dopamine depletion on motor behavior in animal models of Parkinson's disease. ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate has also been used to investigate the role of serotonin in the regulation of mood and anxiety.
Propriétés
IUPAC Name |
ethyl 4-[2-(1H-indol-3-yl)-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-23-19(22)13-7-9-14(10-8-13)24-12-18(21)16-11-20-17-6-4-3-5-15(16)17/h3-11,20H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOZKEPKLSPGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B4393836.png)
![[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B4393837.png)
![2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4393845.png)
![5-{[(2-methoxyethyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4393868.png)

![2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4393874.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4393879.png)


![4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4393903.png)


![{3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4393917.png)
